molecular formula C12H17N3OS B1416143 N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 1105195-20-7

N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B1416143
CAS No.: 1105195-20-7
M. Wt: 251.35 g/mol
InChI Key: PGPIOLVDCFRHFX-UHFFFAOYSA-N
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Description

N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 1105195-20-7) is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and anticancer research. The compound features a 4-methoxy-benzothiazole core coupled with a N,N-dimethylethylenediamine side chain, yielding the molecular formula C12H17N3OS and a molecular weight of 251.35 g/mol . Benzothiazole scaffolds are recognized as privileged structures in drug discovery due to their diverse biological profiles . This compound serves as a key intermediate for researchers investigating the structure-activity relationships of novel therapeutic agents, particularly in the context of difficult-to-treat cancers. Structure-activity relationship (SAR) studies on related benzothiadiazine and benzothiazole scaffolds have demonstrated that strategic substitutions on the aromatic ring and modifications to the amine-containing side chain can profoundly influence biological activity . The 4-methoxy substitution and specific diamino side chain in this compound are designed to explore these SAR principles. Research into analogous compounds has highlighted their potential as inhibitors of mitochondrial complex II (succinate dehydrogenase), a promising target for selectively disrupting energy metabolism in cancer cells . Furthermore, derivatives based on this scaffold have shown potent and selective antineoplastic effects in cellular models of aggressive cancers, such as triple-negative breast cancer (TNBC), in some cases exhibiting greater potency than clinical agents like 5-fluorouracil . The mechanism of action for this chemotype may extend beyond complex II inhibition, potentially involving the induction of apoptosis and other undefined pathways, making it a valuable chemical tool for probing novel oncogenic targets . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-15(2)8-7-13-12-14-11-9(16-3)5-4-6-10(11)17-12/h4-6H,7-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPIOLVDCFRHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(C=CC=C2S1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Ring Formation

The 4-methoxy-1,3-benzothiazole intermediate is synthesized via cyclization of 2-amino-4-methoxythiophenol with a carbonyl source (e.g., chloroacetyl chloride) under acidic conditions.

Reaction Conditions

Parameter Value
Solvent Dioxane
Temperature 80–100°C
Catalyst p-Toluenesulfonic acid
Reaction Time 4–6 hours

Methoxy Group Functionalization

The methoxy group is introduced either during the cyclization step (via pre-functionalized starting materials) or through post-cyclization methylation using methyl iodide in the presence of a base.

Amine Coupling

The final step involves reacting 4-methoxy-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine under nucleophilic substitution conditions:

Key Parameters

Component Role
Solvent Dichloromethane (DCM)
Base Triethylamine (TEA)
Temperature Room temperature (25°C)
Reaction Time 12–24 hours

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : Confirms methoxy (–OCH₃) and dimethylamine (–N(CH₃)₂) groups.
  • Mass Spectrometry : Molecular ion peak at m/z 251.35 (C₁₂H₁₇N₃OS).

Chemical Reactions Analysis

N’-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. It is employed in the preparation of more complex molecules and acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that exhibit unique properties.

Biology

The biological activities of N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine include:

  • Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various pathogens. For instance, it has shown strong inhibition against Staphylococcus aureus and moderate inhibition against Escherichia coli and Candida albicans (Table 1) .
PathogenActivityReference
Staphylococcus aureusStrong inhibition
Escherichia coliModerate inhibition
Candida albicansAntifungal activity
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific metabolic pathways and enzyme systems involved in tumor growth.

Medicine

In medical research, this compound is being investigated for its potential therapeutic effects in neurology and oncology. Its ability to modulate neurotransmitter receptors could influence neurological pathways, making it a candidate for further drug development.

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity. Additionally, it serves as a precursor in the synthesis of other industrial chemicals, enhancing its utility in various manufacturing processes.

Case Study: Antimicrobial Evaluation

Research conducted on the antimicrobial properties of benzothiazole derivatives highlighted the efficacy of this compound against multiple bacterial strains. The study demonstrated that the compound disrupts cellular processes in pathogens, leading to their inhibition.

Mechanism of Action

The mechanism of action of N’-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N'-(4-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
  • Molecular Formula : C₁₂H₁₇N₃OS
  • Molecular Weight : 251.35 g/mol
  • Purity : ≥95% (reported by Biosynth) .

Structural Features :

  • The compound consists of a benzothiazole core substituted with a methoxy group at the 4-position.
  • The ethylenediamine side chain is modified with two methyl groups at the terminal nitrogen (N,N-dimethyl).

Comparison with Structural Analogs

Key structural analogs differ in substituents on the benzothiazole ring and minor modifications to the ethylenediamine side chain.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Benzothiazole) Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
Target Compound 4-OCH₃ C₁₂H₁₇N₃OS 251.35 N/A Discontinued
N'-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine 4-Cl C₁₁H₁₄ClN₃S 255.76 144010-02-6 Higher lipophilicity
N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine 5-Cl, 4-CH₃ C₁₂H₁₅ClN₃S 268.79 1105188-47-3 Enhanced steric bulk
N'-(4-Ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine 4-OCH₂CH₃ C₁₃H₁₉N₃OS 265.37 1105195-33-2 Increased solubility in nonpolar media
N'-(6-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine 6-Cl C₁₁H₁₄ClN₃S 255.76 N/A Discontinued
N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine 4-F, 6-F C₁₁H₁₂F₂N₃S 256.29 N/A Electron-withdrawing effects

Key Differences and Implications

Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., 4-OCH₃) :

    • Methoxy groups enhance resonance stabilization and may improve binding to electron-deficient biological targets.
    • Contrasts with chloro analogs (e.g., 4-Cl, 5-Cl), where electron-withdrawing effects could increase reactivity in nucleophilic environments .
  • Lipophilicity :

    • Chloro and methyl substituents (e.g., 5-Cl-4-CH₃) increase logP values, favoring membrane permeability .
    • Ethoxy groups (4-OCH₂CH₃) further enhance lipophilicity compared to methoxy .

Biological Activity

N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, identified by its CAS number 1105195-27-4, is a compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H21N3OS
  • Molecular Weight : 279.40 g/mol
  • Purity : ≥ 98%

The biological activity of this compound can be attributed to its interactions with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors, which leads to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Antimicrobial Activity : Exhibits properties against various pathogens by disrupting their cellular processes.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains and fungi.

Pathogen Activity Reference
Staphylococcus aureusStrong inhibition
Escherichia coliModerate inhibition
Candida albicansAntifungal activity

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer properties. It appears to induce apoptosis in cancer cell lines through several mechanisms, including:

  • Disruption of cell cycle progression.
  • Induction of reactive oxygen species (ROS) leading to oxidative stress.

Case Studies

  • Study on Anticancer Effects : A study evaluated the efficacy of this compound on leukemia cell lines (K562 and HEL). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range .
  • Antimicrobial Evaluation : In a comparative study of benzothiazole derivatives, this compound showed superior activity against S. aureus, suggesting its potential as a lead compound for antibiotic development .

Research Applications

The compound serves as a valuable building block in synthetic chemistry and is used in:

  • Drug development targeting infectious diseases and cancer.
  • Coordination chemistry as a ligand due to its nitrogen and sulfur functionalities.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves coupling 4-methoxy-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine derivatives under nucleophilic substitution or condensation conditions. For example, analogous syntheses (e.g., benzothiazole-acetamide derivatives) utilize chloroform or dichloromethane as solvents at reflux temperatures (60–80°C) for 6–12 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Yield optimization may require adjusting stoichiometric ratios (1:1.2 amine:benzothiazole) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxy (-OCH3) protons at δ ~3.8–4.0 ppm and dimethylamino (-N(CH3)2) protons at δ ~2.2–2.5 ppm. Aromatic protons on the benzothiazole ring typically appear at δ ~6.8–7.5 ppm .
  • X-ray Crystallography : Resolves spatial conformation (e.g., gauche orientation of substituents) and hydrogen-bonding patterns (e.g., N–H⋯N interactions in benzothiazole derivatives) .
  • IR Spectroscopy : Confirm secondary amine (N–H stretch at ~3178 cm⁻¹) and methoxy (C–O–C at ~1267 cm⁻¹) groups .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., H-460, HT-29) with IC50 calculations. Compare to structurally similar compounds like (E)-N-(6-chloro-2-(4-methoxystyryl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine, which showed IC50 values in the nanomolar range .
  • Kinase Inhibition : Screen against CDK2/cyclin E or other kinases via fluorescence polarization assays. Note discrepancies between in vitro kinase inhibition and cellular cytotoxicity (e.g., indoloquinolines with high cytotoxicity but moderate kinase inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, CF3) to modulate electron density on the benzothiazole ring, as seen in antiproliferative quinoline derivatives .
  • Side-Chain Engineering : Substitute dimethylamino groups with pyrrolidinyl or morpholine moieties to improve solubility and target affinity. For example, N,N-dimethylpropane-1,3-diamine derivatives showed altered pharmacokinetic profiles .
  • Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like DNA topoisomerases or kinases .

Q. How can contradictory data between in vitro and cellular assays (e.g., high cytotoxicity vs. low kinase inhibition) be resolved?

  • Methodological Answer :

  • Off-Target Analysis : Perform RNA sequencing or proteomics to identify non-kinase targets (e.g., DNA intercalation, as observed in indoloquinolines) .
  • Metabolic Stability : Assess compound degradation in cell media via LC-MS. Instability in dimethylamino groups may reduce active concentrations .
  • Pathway Enrichment : Use gene ontology (GO) analysis to link cytotoxicity to apoptosis or oxidative stress pathways .

Q. What strategies optimize regioselectivity during benzothiazole functionalization?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., SEM or SEM-Cl) at the 2-position of benzothiazole to direct electrophilic substitution to the 4-methoxy site .
  • Metal Catalysis : Use Pd-catalyzed C–H activation for cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh3)4 catalysis .

Q. How can computational methods predict and rationalize crystallographic packing patterns?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C–H⋯O, S⋯S contacts) using CrystalExplorer .
  • Density Functional Theory (DFT) : Calculate lattice energies (e.g., with Gaussian 09) to compare observed vs. theoretical packing efficiencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

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